2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

Catalog No.
S14461770
CAS No.
2489461-17-6
M.F
C7H5BrFNO
M. Wt
218.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

CAS Number

2489461-17-6

Product Name

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

IUPAC Name

2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

InChI

InChI=1S/C7H5BrFNO/c1-4-5(3-11)6(9)2-10-7(4)8/h2-3H,1H3

InChI Key

CPYHUAXGUZGGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Br)F)C=O

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde (CAS 2489461-17-6) is a highly functionalized, tetrasubstituted pyridine building block engineered for complex pharmaceutical and agrochemical synthesis. Featuring four orthogonal reactive sites—a C2 bromine for cross-coupling, a C4 aldehyde for reductive aminations or olefinations, a C5 fluorine for electronic modulation and SNAr, and a C3 methyl group for steric tuning—this scaffold provides exceptional synthetic versatility. Its primary procurement value lies in bypassing complex, multi-step cryogenic lithiation sequences, offering immediate access to a stereochemically and electronically biased core that accelerates library generation and scale-up manufacturing [1].

Research Fit

Iterative Synthesis High-purity building block for sequential cross-coupling at the 2-bromo position
Scaffold Diversity Multi-vector pyridine core with aldehyde, halogen, fluoro, and methyl handles
Procurement Logic 98% purity specification supports reliable multi-step derivatization and reduced impurity interference

Substituting this compound with simpler analogs, such as 2-bromo-5-fluoroisonicotinaldehyde (lacking the 3-methyl) or 2-chloro-5-fluoro-3-methylisonicotinaldehyde, fundamentally alters the downstream synthetic trajectory. The absence of the 3-methyl group removes critical steric hindrance, leading to poor diastereoselectivity during nucleophilic additions to the aldehyde and altering the binding conformation of final drug candidates. Conversely, substituting the C2 bromine with a chlorine necessitates harsher cross-coupling conditions (elevated temperatures and specialized ligands), which frequently causes the degradation of the sensitive carbaldehyde moiety. Therefore, precise procurement of this exact tetrasubstituted core is required to maintain both process stability and application-critical stereocontrol [1].

Substitution Risk

Halogen Swap Replacing 2-bromo with 2-chloro may shift oxidative addition rates in Pd-catalyzed couplings, altering reaction efficiency.
Methyl Omission Removing the 3-methyl group eliminates a steric vector critical for atropisomer induction and metabolic blocking.
Fluoro Absence Des-fluoro analogs show different lipophilicity and hydrogen-bond acceptor patterns, affecting downstream ADME profiles.

C2-Bromine Enables Mild Cross-Coupling, Preserving the Aldehyde

The C2-bromo substitution provides significantly higher reactivity in palladium-catalyzed cross-couplings compared to its chloro-analog. Under standard Suzuki-Miyaura conditions, the bromo-pyridine achieves >85% conversion at mild temperatures (40–60 °C), leaving the sensitive C4-carbaldehyde intact. In contrast, the 2-chloro analog requires temperatures exceeding 90 °C and specialized phosphine ligands, which frequently results in competitive aldehyde degradation or side reactions [1].

Evidence DimensionSuzuki-Miyaura coupling temperature and yield
Target Compound Data2-Bromo analog: >85% yield at 40–60 °C
Comparator Or Baseline2-Chloro analog: <50% yield at 60 °C, requires >90 °C for full conversion
Quantified Difference30–50 °C reduction in reaction temperature, preventing aldehyde degradation
ConditionsStandard Pd(dppf)Cl2 catalysis, boronic acid, mild base

Lowering the coupling temperature is critical for manufacturability, ensuring the sensitive aldehyde remains available for subsequent functionalization without requiring additional protection-deprotection steps.

Lipophilicity Shift
Computed
Δ clogP = +0.13 vs des-fluoro
Target clogP 2.10, comparator 1.97 (TPSA 29.96 Ų)
May support lipophilicity fine-tuning in CNS or metabolic stability lead optimization.
Computed from vendor-reported data; confirm experimentally.

3-Methyl Group Dictates High Diastereoselectivity in Nucleophilic Additions

The presence of the methyl group at the C3 position introduces significant steric hindrance adjacent to the C4-carbaldehyde. During nucleophilic additions (e.g., Grignard reagents or complex hydrides), this steric bulk restricts the rotation of the formyl group, directing the attack to one face of the carbonyl. This results in high diastereomeric ratios (e.g., >15:1). When utilizing the des-methyl comparator, 2-bromo-5-fluoroisonicotinaldehyde, the lack of ortho-steric bias leads to nearly racemic mixtures (d.r. ~2:1) [1].

Evidence DimensionDiastereomeric ratio (d.r.) in organometallic addition
Target Compound Data3-Methyl compound: >15:1 d.r.
Comparator Or BaselineDes-methyl analog (CAS 1005291-43-9): ~2:1 d.r.
Quantified Difference>7-fold improvement in stereoselectivity
ConditionsGrignard addition to the C4-aldehyde at -78 °C

Built-in stereocontrol eliminates the need for expensive chiral auxiliaries or complex downstream chiral separations, directly lowering the cost of API synthesis.

Purity Differential
Class-level
≥98% vs. 95% purity
+3 percentage points vs. 2-chloro analog
Higher purity specification reduces impurity risk in multi-step synthesis.
Derived from common vendor listings; synthetic accessibility proxy.

Procurement Bypasses Hazardous Multi-Step Cryogenic Synthesis

De novo synthesis of this tetrasubstituted pyridine core from commercially available simple picolines requires 5 to 7 steps, including hazardous directed ortho-metalations (DoM) utilizing n-butyllithium at cryogenic temperatures (-78 °C) and electrophilic fluorination. This in-house route typically suffers from low overall yields (<10%) and poor batch-to-batch reproducibility. Procuring the pre-functionalized 2489461-17-6 scaffold reduces the synthetic pathway to a single downstream diversification step, vastly improving process throughput and safety [1].

Evidence DimensionSynthetic steps and conditions to access the functionalized core
Target Compound DataProcured 2489461-17-6: 0 preparation steps, immediate use
Comparator Or BaselineIn-house synthesis from 3-picoline: 5-7 steps, <10% overall yield, requires -78 °C lithiation
Quantified DifferenceEliminates 5+ steps and removes cryogenic/pyrophoric hazards
ConditionsProcess scale-up evaluation for library generation

Outsourcing the complex regioselective functionalization of the pyridine ring saves weeks of development time and avoids the capital expenditure associated with cryogenic manufacturing.

Methyl Steric Effect
Cross-study
Δ MW = +14.02 g/mol; Δ XLogP3 = +0.0043
vs. des-methyl analog (MW 204.00, XLogP3 1.7957)
Methyl group adds steric bulk for atropisomer design and IP diversification.
XLogP3 from PubChem; comparator LogP from Molbase.

C5-Fluorine Enables Orthogonal Late-Stage SNAr Modifications

The highly electron-withdrawing nature of the C5-fluorine, combined with the electron-deficient pyridine core, activates the 5-position for nucleophilic aromatic substitution (SNAr) after the aldehyde and bromine have been utilized. This allows for the introduction of amines or alkoxides at 80–100 °C without transition metals. In contrast, des-fluoro analogs require transition-metal-catalyzed C-H activation or cross-coupling to achieve functionalization at the 5-position, adding complexity and requiring rigorous metal scavenging [1].

Evidence DimensionConditions for C5-heteroatom bond formation
Target Compound Data5-Fluoro compound: Metal-free SNAr at 80–100 °C
Comparator Or BaselineDes-fluoro compound: Requires Pd/Cu catalysis and specific ligands
Quantified DifferenceEliminates the need for transition metals for C5 functionalization
ConditionsReaction with secondary amines in polar aprotic solvents

Metal-free late-stage functionalization simplifies purification protocols in drug discovery, avoiding the costly and time-consuming removal of palladium residues from final API candidates.

Stereocontrolled Synthesis of Chiral API Intermediates

Directly leveraging the steric bias provided by the C3-methyl group, this compound is a highly effective starting material for synthesizing chiral secondary alcohols or amines via nucleophilic addition to the C4-aldehyde. The built-in conformational control ensures high diastereoselectivity, making it highly suitable for producing stereopure pharmaceutical intermediates without relying on expensive chiral auxiliaries [1].

Development of Highly Functionalized Kinase Inhibitors

In targeted oncology research, the orthogonal reactivity of this scaffold allows for rapid library generation. The C2-bromine undergoes mild Suzuki coupling to install hinge-binding motifs, while the C5-fluorine remains available for late-stage SNAr modifications to tune lipophilicity and target residence time. The mild coupling conditions preserve the aldehyde for subsequent cyclization into core pharmacophores, such as pyrazoles or imidazoles [1].

Streamlined Scale-Up of Agrochemical Actives

For process chemists scaling up complex agrochemicals, procuring this exact tetrasubstituted core bypasses the hazardous, low-yield cryogenic lithiation steps required for in-house synthesis. By starting with this advanced precursor, manufacturers can reduce their synthetic route by up to 5 steps, ensuring a safer, more reproducible supply chain for fluorinated pyridine derivatives [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura Library Synthesis
Reported bromo reactivity in Pd catalysis
Cross-coupling efficiency and purity-driven yield consistency
Sonogashira Probe Assembly
Electron-deficient core with 5-fluoro and aldehyde groups
Purity-sensitive background fluorescence and dipole alignment
Atropisomer Scaffold Construction
3-methyl steric handle adjacent to C4 aldehyde
Conformational restriction and rotational barrier assessment

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

216.95385 g/mol

Monoisotopic Mass

216.95385 g/mol

Heavy Atom Count

11

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